N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
Description
N-[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a thiazole-based compound characterized by a 4-(3,4-dimethoxyphenyl)-substituted thiazole core and a 2-methylpropanamide group at position 2 of the heterocycle. The 3,4-dimethoxyphenyl moiety contributes electron-donating methoxy groups, which may enhance lipophilicity and influence intermolecular interactions such as π-π stacking or hydrogen bonding.
Properties
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-9(2)14(18)17-15-16-11(8-21-15)10-5-6-12(19-3)13(7-10)20-4/h5-9H,1-4H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDWLSDDZZHTOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as dimethylaminopyridine (DMAP) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce reduced forms of the compound. Substitution reactions can lead to various substituted thiazole derivatives.
Scientific Research Applications
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antibacterial, antifungal, and anticancer agent due to its thiazole moiety.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of bacterial growth or the induction of apoptosis in cancer cells. The compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activity .
Comparison with Similar Compounds
Key Observations:
Electron-Donating vs. Withdrawing Groups: The 3,4-dimethoxyphenyl group in the target compound contrasts with electron-withdrawing dichlorophenyl substituents in analogs (e.g., compounds from ).
Amide Modifications : Replacement of 2-methylpropanamide with cyclopropanecarboxamide reduces steric bulk, while thiazole-5-carboxamide introduces a second heteroaromatic system, possibly affecting π-stacking interactions.
Physicochemical Properties : The nitro group in the 3-methyl-4-nitrobenzamide analog significantly increases molecular weight (399.42 g/mol) and polarity compared to the target compound (343.41 g/mol).
Biological Activity
N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.
The molecular formula of this compound is , indicating the presence of sulfur and nitrogen in its structure, which are vital for its biological interactions. The compound features a thiazole ring, known for its role in various pharmacological activities.
Anticancer Properties
Recent studies have demonstrated that thiazole derivatives exhibit significant anticancer properties. For instance, this compound has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
- Mechanism of Action : The compound appears to activate caspase pathways leading to programmed cell death. This is particularly relevant in breast and lung cancer models where the compound has shown selective cytotoxicity against malignant cells while sparing normal cells.
Antimicrobial Activity
Research indicates that compounds with thiazole moieties possess antimicrobial properties. The specific compound has been evaluated for its efficacy against various bacterial strains.
- Efficacy : In vitro studies reported a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli, suggesting potential use as an antimicrobial agent.
Anti-inflammatory Effects
Thiazole derivatives are also noted for their anti-inflammatory effects. This compound has been tested in models of inflammation.
- Findings : The compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-induced inflammation models.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | |
| Antimicrobial | Effective against S. aureus and E. coli | |
| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels |
Case Study: Anticancer Efficacy
A study conducted on the effects of this compound on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed an increase in the percentage of cells undergoing apoptosis compared to untreated controls.
Case Study: Antimicrobial Testing
In another study focusing on antimicrobial activity, this compound was tested against clinical isolates of bacteria. The results indicated that the compound exhibited significant antibacterial activity with an MIC value comparable to standard antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
